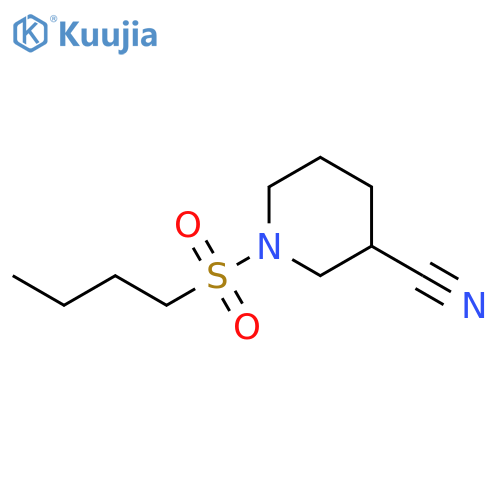

Cas no 1087798-45-5 (1-(butane-1-sulfonyl)piperidine-3-carbonitrile)

1-(butane-1-sulfonyl)piperidine-3-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 3-Piperidinecarbonitrile, 1-(butylsulfonyl)-

- 1-(butane-1-sulfonyl)piperidine-3-carbonitrile

-

- MDL: MFCD11099945

- インチ: 1S/C10H18N2O2S/c1-2-3-7-15(13,14)12-6-4-5-10(8-11)9-12/h10H,2-7,9H2,1H3

- InChIKey: LFFROVNPJQWFMX-UHFFFAOYSA-N

- ほほえんだ: N1(S(CCCC)(=O)=O)CCCC(C#N)C1

1-(butane-1-sulfonyl)piperidine-3-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-88508-10.0g |

1-(butane-1-sulfonyl)piperidine-3-carbonitrile |

1087798-45-5 | 10.0g |

$3683.0 | 2023-02-11 | ||

| Enamine | EN300-88508-0.05g |

1-(butane-1-sulfonyl)piperidine-3-carbonitrile |

1087798-45-5 | 0.05g |

$587.0 | 2023-09-01 | ||

| Enamine | EN300-88508-0.1g |

1-(butane-1-sulfonyl)piperidine-3-carbonitrile |

1087798-45-5 | 0.1g |

$615.0 | 2023-09-01 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01074644-1g |

1-(Butane-1-sulfonyl)piperidine-3-carbonitrile |

1087798-45-5 | 95% | 1g |

¥4200.0 | 2023-04-06 | |

| Enamine | EN300-88508-10g |

1-(butane-1-sulfonyl)piperidine-3-carbonitrile |

1087798-45-5 | 10g |

$3007.0 | 2023-09-01 | ||

| Enamine | EN300-88508-0.25g |

1-(butane-1-sulfonyl)piperidine-3-carbonitrile |

1087798-45-5 | 0.25g |

$642.0 | 2023-09-01 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376290-1g |

1-(Butylsulfonyl)piperidine-3-carbonitrile |

1087798-45-5 | 95% | 1g |

¥20048.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376290-50mg |

1-(Butylsulfonyl)piperidine-3-carbonitrile |

1087798-45-5 | 95% | 50mg |

¥15525.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376290-100mg |

1-(Butylsulfonyl)piperidine-3-carbonitrile |

1087798-45-5 | 95% | 100mg |

¥16303.00 | 2024-08-09 | |

| Enamine | EN300-88508-1.0g |

1-(butane-1-sulfonyl)piperidine-3-carbonitrile |

1087798-45-5 | 1.0g |

$857.0 | 2023-02-11 |

1-(butane-1-sulfonyl)piperidine-3-carbonitrile 関連文献

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

1-(butane-1-sulfonyl)piperidine-3-carbonitrileに関する追加情報

Introduction to 1-(butane-1-sulfonyl)piperidine-3-carbonitrile (CAS No. 1087798-45-5) and Its Emerging Applications in Chemical Biology

The compound 1-(butane-1-sulfonyl)piperidine-3-carbonitrile (CAS No. 1087798-45-5) represents a fascinating intersection of organic chemistry and pharmaceutical innovation. As a structurally unique molecule, it has garnered significant attention in recent years due to its versatile applications in drug discovery and molecular research. The presence of both a sulfonyl group and a nitrile moiety in its backbone imparts distinct chemical properties, making it a valuable scaffold for designing novel bioactive molecules.

In the realm of medicinal chemistry, the sulfonyl-piperidine moiety is well-documented for its role in enhancing binding affinity and selectivity in small-molecule drug candidates. The butane-1-sulfonyl substituent, in particular, introduces a linear aliphatic chain that can modulate pharmacokinetic profiles, while the piperidine ring provides a rigid bicyclic framework conducive to optimal receptor interactions. This combination has been exploited in the development of kinase inhibitors, antiviral agents, and other therapeutic modalities.

The carbonitrile group at the 3-position further extends the compound's utility by serving as a versatile handle for further functionalization. This feature is particularly advantageous in synthetic chemistry, where it can be transformed into amides, esters, or other pharmacophores through standard nucleophilic addition or condensation reactions. Such modifications have enabled the rapid assembly of libraries of derivatives for high-throughput screening (HTS) campaigns.

Recent advancements in computational chemistry have highlighted the potential of 1-(butane-1-sulfonyl)piperidine-3-carbonitrile as a hit compound in virtual screening efforts. Molecular docking studies indicate that its scaffold can effectively engage with target proteins via multiple hydrogen bonding interactions and hydrophobic contacts. Notably, this compound has been identified as a promising lead in inhibiting certain enzyme families implicated in metabolic disorders and inflammatory diseases.

Experimental validation of these computational predictions has been underway in several academic and industrial laboratories. Initial structural biology studies have revealed that derivatives of this compound can bind to protein active sites with high affinity, displacing endogenous substrates and modulating enzyme activity. These findings have spurred interest in exploring its therapeutic potential further.

The synthesis of 1-(butane-1-sulfonyl)piperidine-3-carbonitrile itself presents an interesting challenge due to the need for precise regioselectivity during functionalization. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have enabled efficient access to this core structure. These advances have not only streamlined production but also opened doors for exploring novel synthetic routes to related analogs.

In the context of drug development pipelines, this compound exemplifies how structural diversity can be leveraged to address unmet medical needs. Its unique combination of chemical features has been leveraged by medicinal chemists to design molecules with improved solubility, bioavailability, and metabolic stability. Such attributes are critical for advancing candidates from early-stage discovery to clinical candidates.

The role of 1-(butane-1-sulfonyl)piperidine-3-carbonitrile extends beyond traditional pharmaceutical applications into emerging fields such as chemical biology and materials science. Researchers are exploring its potential as a tool compound for probing protein-protein interactions and post-translational modifications. Additionally, its ability to undergo selective functionalization makes it an attractive building block for designing supramolecular assemblies or smart materials with tailored properties.

As the field continues to evolve, the demand for structurally diverse starting materials like 1-(butane-1-sulfonyl)piperidine-3-carbonitrile is expected to grow. Collaborative efforts between synthetic chemists, biologists, and computer scientists will be essential to fully realize its potential across multiple disciplines. By integrating experimental insights with predictive modeling techniques, researchers can accelerate the discovery process and unlock new therapeutic opportunities.

1087798-45-5 (1-(butane-1-sulfonyl)piperidine-3-carbonitrile) 関連製品

- 2229012-80-8(2-(2,6-dichloropyridin-4-yl)cyclopropylmethanamine)

- 2580239-57-0(Tert-butyl 3-amino-3-(difluoromethyl)pentanoate)

- 2229602-18-8(2-1-(3-bromo-5-methoxypyridin-4-yl)cyclopropylethan-1-amine)

- 2169672-78-8(methyl 2-(1Z)-7-methyl-2,3-dihydro-1H-inden-1-ylideneacetate)

- 946318-12-3(3,4-dimethyl-N-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide)

- 916791-72-5(2-Chloro-3-(fluoromethyl)benzaldehyde)

- 394236-18-1(2-(4-methylphenyl)sulfanyl-N-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-ylpropanamide)

- 21889-13-4(2-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indene-1,3-dione)

- 73534-55-1((3S)-3,4-dihydro-3-methyl-2(1H)-Quinoxalinone)

- 2418692-43-8({5-(fluoromethyl)-1,2-oxazol-3-ylmethyl}(6-methoxynaphthalen-2-yl)methylamine hydrochloride)